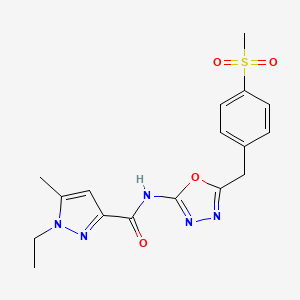![molecular formula C20H16N4O2 B2488583 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)quinoline-2-carboxamide CAS No. 946257-45-0](/img/structure/B2488583.png)
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)quinoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)quinoline-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
科学的研究の応用
Anticancer Potential
The pyridopyrimidine scaffold has garnered attention in cancer research. This compound’s unique structure may contribute to its potential as an anticancer agent. Researchers have explored its effects on tumor cell growth, apoptosis, and cell cycle regulation. Further studies are needed to elucidate its precise mechanisms and evaluate its efficacy against specific cancer types .
Kinase Inhibition
Certain pyridopyrimidines, including our compound of interest, exhibit kinase inhibitory activity. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is associated with diseases such as cancer and inflammation. Investigating this compound’s selectivity and potency against specific kinases could lead to novel therapeutic strategies .
Anti-Inflammatory Properties
Inflammation contributes to various diseases, and compounds with anti-inflammatory properties are valuable. Our pyridopyrimidine derivative may modulate inflammatory pathways, making it a potential candidate for conditions like rheumatoid arthritis. Preclinical studies have shown promise, but clinical trials are necessary to validate its efficacy .
Antimicrobial Activity
Exploring the compound’s antimicrobial potential is essential. Researchers have synthesized related pyridopyrimidines and evaluated their effects against bacteria (e.g., Staphylococcus aureus, Escherichia coli) and other pathogens. Our compound could be part of the arsenal against drug-resistant microbes .
Antiviral Investigations
Given the ongoing global health challenges posed by viruses, compounds with antiviral properties are crucial. Although specific data on our compound are limited, its structural features warrant investigation. Molecular docking studies against viral targets could provide insights into its potential antiviral activity .
CNS Disorders
The central nervous system (CNS) is another area of interest. Pyridopyrimidines may interact with CNS receptors, affecting neurotransmission. Researchers have explored their potential in neurodegenerative diseases, epilepsy, and mood disorders. Our compound’s effects on CNS receptors merit further exploration .
Cardiovascular Applications
Cardiovascular diseases remain a global health burden. Some pyridopyrimidines have shown vasodilatory effects and potential use in hypertension management. Investigating our compound’s impact on vascular function and cardiac health could yield valuable insights .
Drug Delivery Systems
Lastly, our compound’s structural features make it an interesting candidate for drug delivery systems. Researchers have modified pyridopyrimidines to enhance their solubility, bioavailability, and targeted delivery. Investigating its use as a carrier or prodrug could advance drug delivery technology .
特性
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-12-7-10-17-21-13(2)18(20(26)24(17)11-12)23-19(25)16-9-8-14-5-3-4-6-15(14)22-16/h3-11H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNXNKBRGDYLDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=NC4=CC=CC=C4C=C3)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)quinoline-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


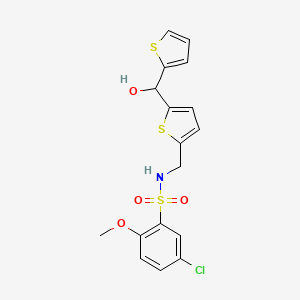
![2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol](/img/structure/B2488504.png)
![Methyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate](/img/structure/B2488506.png)
![N-(3-chloro-4-methylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
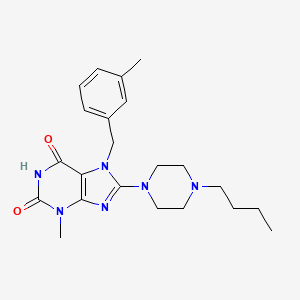
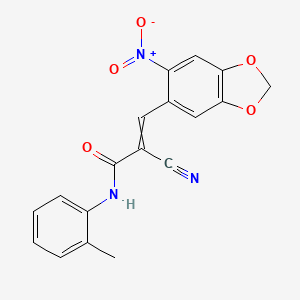
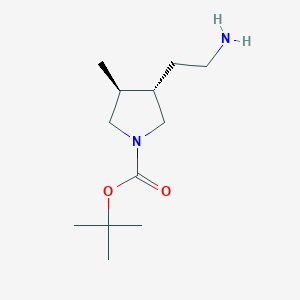
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2488516.png)
![1-(4-Fluorophenyl)-2-{1-[(6-methanesulfonylpyridin-3-yl)sulfonyl]pyrrolidin-2-yl}ethan-1-one](/img/structure/B2488519.png)

